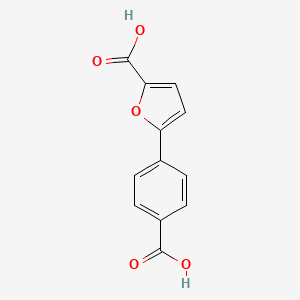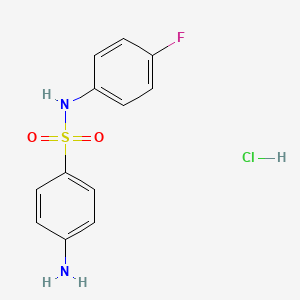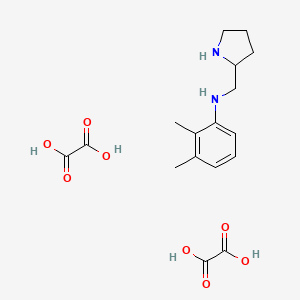
2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate
説明
“2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate” is a chemical compound with the CAS Number: 1177271-44-1 . It has a molecular weight of 384.4 g/mol and a molecular formula of C17H24N2O8 . The IUPAC name for this compound is N-(2-pyrrolidinylmethyl)aniline diethanedioate .
Molecular Structure Analysis
The molecular structure of “2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate” can be represented by the InChI code: 1S/C11H16N2.2C2H2O4/c1-2-5-10(6-3-1)13-9-11-7-4-8-12-11;23-1(4)2(5)6/h1-3,5-6,11-13H,4,7-9H2;2(H,3,4)(H,5,6) . The compound’s complexity is 265 .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 173Ų . It has 10 hydrogen bond acceptors and 6 hydrogen bond donors . The compound has a rotatable bond count of 5 .科学的研究の応用
Catalytic Applications
One study focuses on the synthesis of metal complexes involving ligands similar to 2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate, demonstrating their potential in catalysis and fluorescent sensing. For instance, metal complexes with (Au, Pd) exhibit fluorescence, and those with Ir undergo fluorogenic reactions, which could be useful for detecting hydrogen and other substances. The study also highlights the use of these complexes in ethene polymerization, indicating their potential as catalysts in polymer synthesis (Halter et al., 2019).
Structural and Reactivity Studies
Another research area involves the structural and reactivity studies of similar compounds, where the electronic absorption spectra of dimethylglyoxime-Co(III) complexes are investigated. These complexes show reversible changes in their spectra depending on the solution's pH, attributed to proton dissociation from intramolecular hydrogen bridges. This property could be significant in developing pH-sensitive materials or sensors (Masuda et al., 1969).
Organic Synthesis and Molecular Interactions
Research on the reaction of dialkyl 2-butynoate with aniline and formaldehyde offers insights into the synthesis of novel organic compounds, which could have implications in designing new materials or pharmaceuticals. The revised structure of the products in this reaction highlights the importance of accurate molecular characterization in organic synthesis (Srikrishna et al., 2010).
Material Science and NLO Applications
A study on binary adducts involving N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline) and various coformers explores factors influencing polar crystal formation. The resulting materials, characterized by their melting points, absorption spectra, and crystal structures, are potential candidates for non-linear optical (NLO) applications. This research could contribute to the development of advanced optical materials and devices (Draguta et al., 2015).
Safety And Hazards
特性
IUPAC Name |
2,3-dimethyl-N-(pyrrolidin-2-ylmethyl)aniline;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2C2H2O4/c1-10-5-3-7-13(11(10)2)15-9-12-6-4-8-14-12;2*3-1(4)2(5)6/h3,5,7,12,14-15H,4,6,8-9H2,1-2H3;2*(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFXORWKJZILCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2CCCN2)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-N-(pyrrolidin-2-ylmethyl)aniline dioxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(4-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1369073.png)
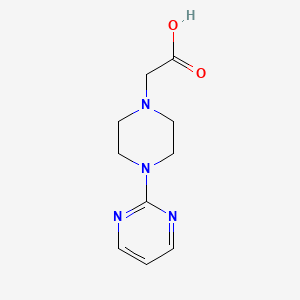
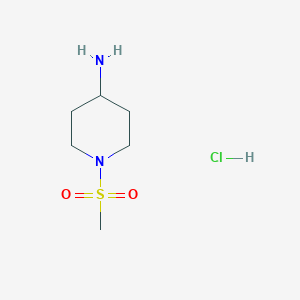
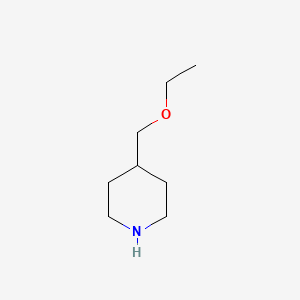
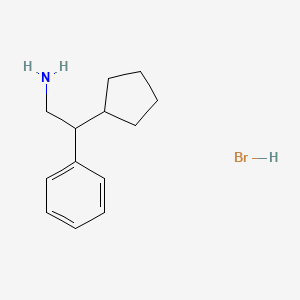
![3-[(3-Methoxyphenyl)amino]propanoic acid](/img/structure/B1369086.png)
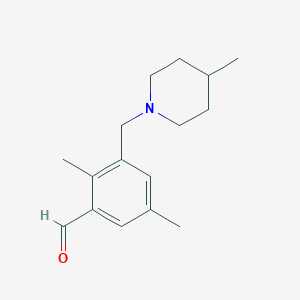
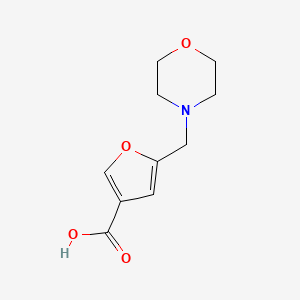
amine, chloride](/img/structure/B1369113.png)
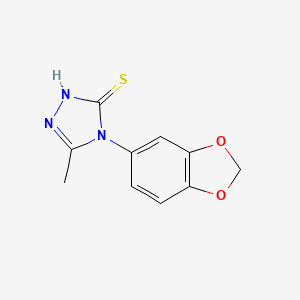
![2-amino-N-(4-methylbenzyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1369117.png)
